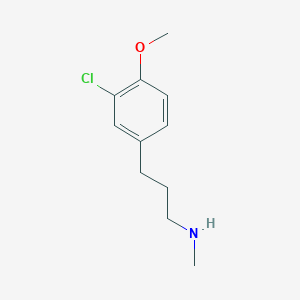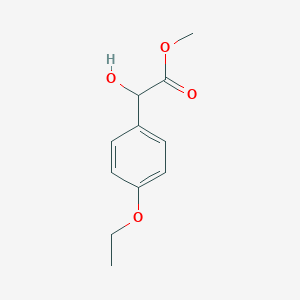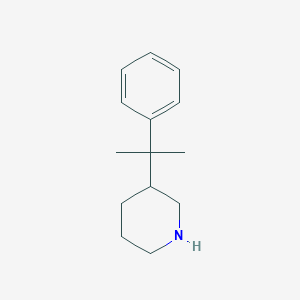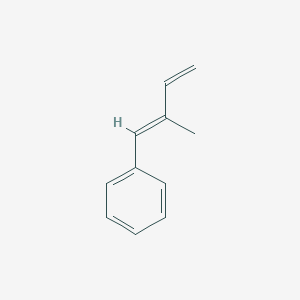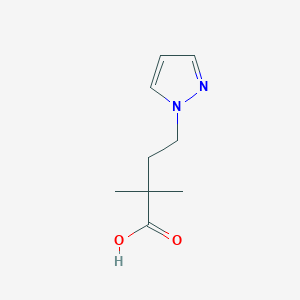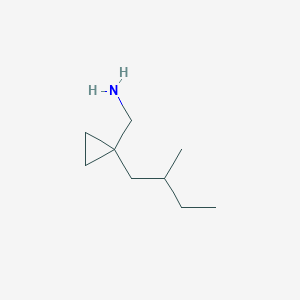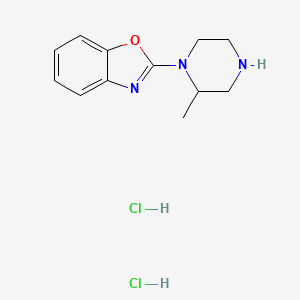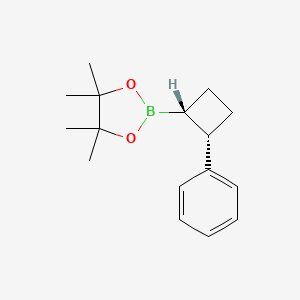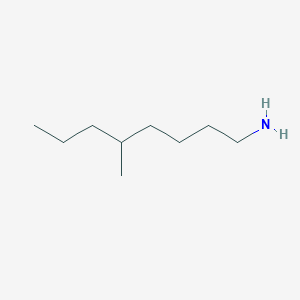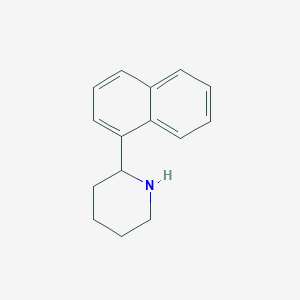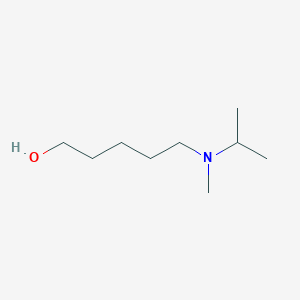
5-(Isopropyl(methyl)amino)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Isopropyl(methyl)amino)pentan-1-ol is a chemical compound with a molecular weight of 159.27 g/mol. It is a clear, colorless liquid known for its versatility in various specialized applications . This compound is characterized by the presence of an amino group and a hydroxyl group, making it an amino alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopropyl(methyl)amino)pentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of a suitable precursor, such as a ketone or aldehyde, with isopropylamine and formaldehyde. The reaction typically requires a reducing agent like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes using catalysts like nickel-hydrotalcite. This method ensures high product yields and efficiency. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Isopropyl(methyl)amino)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
5-(Isopropyl(methyl)amino)pentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of biodegradable plastics and absorbable sutures
Mechanism of Action
The mechanism of action of 5-(Isopropyl(methyl)amino)pentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and reactivity. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Pentanol: A primary alcohol with a similar carbon chain length but lacks the amino group.
2-Methyl-1-butanol: A primary alcohol with a branched structure.
3-Methyl-1-butanol: An isomer with a different arrangement of the carbon chain.
Uniqueness
5-(Isopropyl(methyl)amino)pentan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which confer distinct chemical properties and reactivity. This bifunctional nature makes it a valuable compound for various applications, including the synthesis of biodegradable polymers and potential therapeutic agents.
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
5-[methyl(propan-2-yl)amino]pentan-1-ol |
InChI |
InChI=1S/C9H21NO/c1-9(2)10(3)7-5-4-6-8-11/h9,11H,4-8H2,1-3H3 |
InChI Key |
UVUQANODGKLFGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


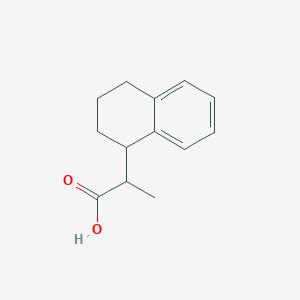
![4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile](/img/structure/B13594428.png)
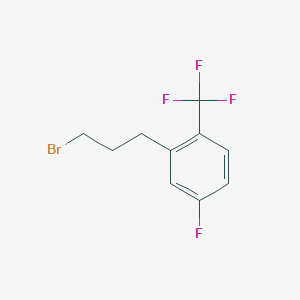
![1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride](/img/structure/B13594441.png)
